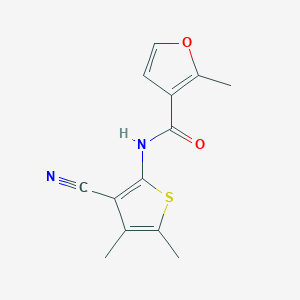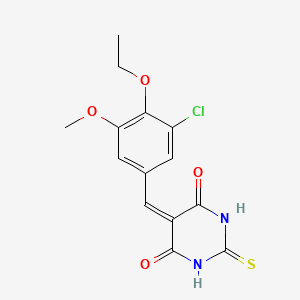![molecular formula C27H23N3O3 B10888374 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888374.png)
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, pyridine, and pyrrolone moieties
Méthodes De Préparation
The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Applications De Recherche Scientifique
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and pyrrolone-containing molecules. These compounds share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of indole, pyridine, and pyrrolone moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C27H23N3O3 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23N3O3/c1-17-9-11-18(12-10-17)25(31)23-24(22-8-4-5-14-28-22)30(27(33)26(23)32)15-13-19-16-29-21-7-3-2-6-20(19)21/h2-12,14,16,24,29,31H,13,15H2,1H3/b25-23- |
Clé InChI |
SSYLIMJGLPBJCY-BZZOAKBMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![Propan-2-yl 4-cyano-5-{[(4-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10888319.png)
![N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
![4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10888323.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10888340.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)

![4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10888364.png)


